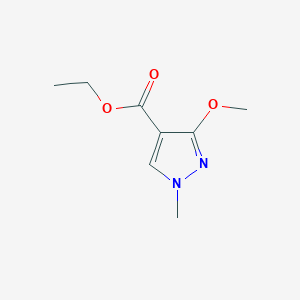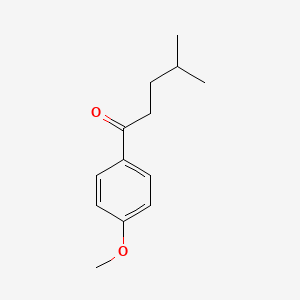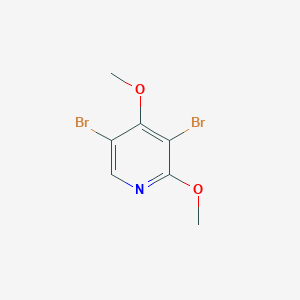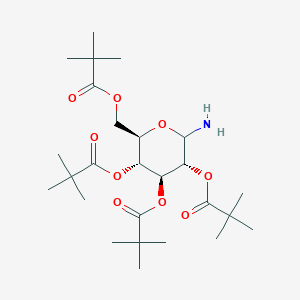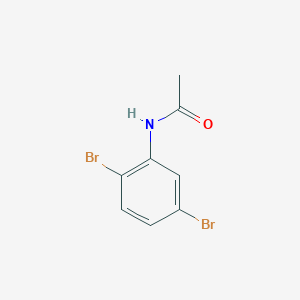
N-(2,5-dibromophenyl)acetamide
Übersicht
Beschreibung
N-(2,5-Dibromophenyl)acetamide is a chemical compound with the molecular formula C8H7Br2NO . It has a molecular weight of 292.96 . The IUPAC name for this compound is N-(2,5-dibromophenyl)acetamide .
Molecular Structure Analysis
The InChI code for N-(2,5-dibromophenyl)acetamide is 1S/C8H7Br2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,5-dibromophenyl)acetamide include a molecular weight of 292.96 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation
- Study 1 : Explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The research focused on optimizing the process, understanding the mechanism, and analyzing the kinetics of this reaction (Magadum & Yadav, 2018).
Antimicrobial and Hemolytic Activities
- Study 2 : Investigated a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. The compounds, including derivatives of N-(2,5-dibromophenyl)acetamide, were screened for antimicrobial and hemolytic activities. Some showed significant activity against selected microbial species (Gul et al., 2017).
Anti-arthritic and Anti-inflammatory Properties
- Study 3 : Focused on the anti-arthritic and anti-inflammatory activities of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis. The study observed significant effects on inflammatory cytokines and oxidative stress markers (Jawed et al., 2010).
Synthesis of Azo Disperse Dyes
- Study 4 : Described the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. The study emphasized the novel catalytic hydrogenation process employed (Qun-feng, 2008).
Regioselective Dibromohydration
- Study 5 : Reported on the regioselective dibromohydration of N-(2-alkynylaryl)acetamide for synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, a compound potentially useful in organic synthesis. The process highlighted is metal-free and demonstrates switchable synthesis depending on different neighboring groups (Qiu et al., 2017).
Nonlinear Optical Material Uses
- Study 6 : Investigated the synthesis and reactivities of triphenyl acetamide analogs, including N-(2,5-dibromophenyl)acetamide, for potential nonlinear optical (NLO) material applications. The study focused on exploring the optical properties and reactivities of these compounds using density functional theory (DFT) methods (Israr et al., 2019).
Hepatotoxicity Studies
- Study 7 : Examined the potential hepatotoxic effects of N-(4-Hydroxyphenyl) Acetamide and the protective effect of curcumin and α-lipoic acid against liver damage induced by overdose of this compound. This study is crucial in understanding the safety profile of acetamide derivatives in pharmaceutical applications (Alhusain et al., 2022).
Anticancer Drug Development
- Study 8 : Focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug. This study included molecular docking analysis targeting the VEGFr receptor, suggesting the potential of N-(2,5-dibromophenyl)acetamide derivatives in cancer therapy (Sharma et al., 2018).
Silylation and Structure Analysis
- Study 9 : Investigated the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide. Thisstudy is significant for understanding the chemical modifications and potential applications of acetamide derivatives in various fields (Nikonov et al., 2016).
Solvatochromism and Hydrogen Bonding
- Study 10 : Explored the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide, emphasizing the impact of bifurcate hydrogen bond on its IR spectrum and dipole moment in solution. This research provides insights into the interactions of acetamide derivatives with different solvents, which is crucial for their applications in chemistry (Krivoruchka et al., 2004).
Eigenschaften
IUPAC Name |
N-(2,5-dibromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKGRZXBVALJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463515 | |
| Record name | N-(2,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dibromophenyl)acetamide | |
CAS RN |
25462-66-2 | |
| Record name | N-(2,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



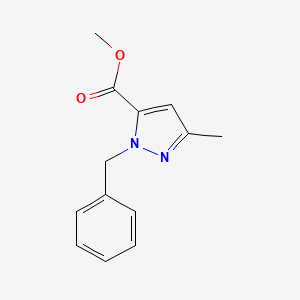

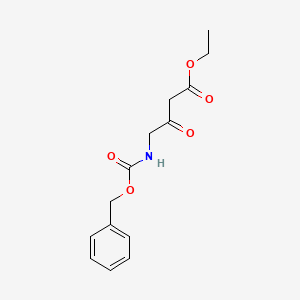
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
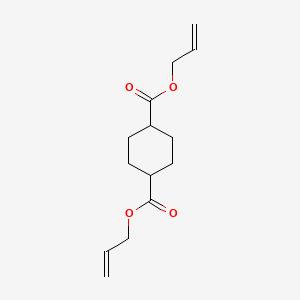
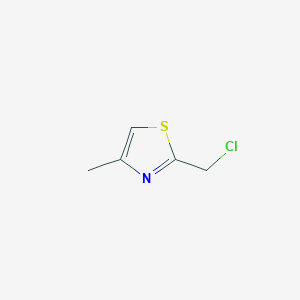
![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)
